molecular formula C14H12ClN3O3S B2788315 Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate CAS No. 889304-30-7

Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate

Cat. No.: B2788315
CAS No.: 889304-30-7
M. Wt: 337.78
InChI Key: FRBWUZUTRHUOKS-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate is a pyrimidine derivative featuring a chloro substituent at the 5-position, a methylthio group at the 2-position of the pyrimidine ring, and a benzoate ester moiety linked via an amide bond. This compound is structurally related to kinase inhibitors and anticancer agents, as pyrimidine derivatives are often employed in medicinal chemistry due to their ability to interact with enzymatic active sites.

Properties

IUPAC Name

methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c1-21-13(20)8-5-3-4-6-10(8)17-12(19)11-9(15)7-16-14(18-11)22-2/h3-7H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBWUZUTRHUOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate involves its interaction with specific molecular targets. The chlorine and methylthio groups on the pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to two distinct classes of analogs: quinoline-piperazine benzoates () and 2,4-dianilinopyrimidine derivatives (). Key differences in substituents, physicochemical properties, and inferred biological activities are analyzed below.

Structural and Substituent Analysis
Table 1: Comparison with Quinoline-Piperazine Benzoates (C1–C7)
Compound Pyrimidine/Phenyl Substituents Molecular Weight (g/mol) Physical Form
C3 4-Chlorophenyl ~480 Yellow solid
C4 4-Fluorophenyl ~464 White solid
C5 4-(Methylthio)phenyl ~496 Yellow solid
Target 5-Chloro, 2-(methylthio)pyrimidine ~395 (estimated) N/A

Key Observations :

  • The target compound replaces the quinoline-piperazine scaffold in C1–C7 with a pyrimidine-benzoate core, reducing molecular weight and complexity.
  • The methylthio group at the pyrimidine 2-position (target) mirrors C5’s 4-(methylthio)phenyl substituent, which may enhance lipophilicity compared to halogens (C3, C4) .
Table 2: Comparison with 2,4-Dianilinopyrimidine Derivatives ()
Compound Substituents Key Functional Groups Potential Activity
6 4-(Morpholinomethyl)phenyl Morpholine (polar), chloro FAK inhibition, anticancer
Target Methylthio, chloro, benzoate ester Methylthio (lipophilic), chloro Inferred kinase inhibition

Key Observations :

  • The target lacks the morpholinomethyl group in compound 6, which is critical for solubility and hydrogen bonding in FAK inhibitors .
  • Its methylthio group may increase metabolic stability compared to morpholine-containing analogs but reduce water solubility.
  • The benzoate ester in the target could serve as a prodrug moiety, unlike the carboxylic acid in compound 7 (), which may influence bioavailability.
Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability : Sulfur-containing groups (e.g., methylthio) are less prone to oxidative metabolism than morpholine or methoxy groups, suggesting longer half-life .

Biological Activity

Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate (hereafter referred to as the compound) is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C_{13}H_{12}ClN_{3}O_{3}S
  • Molecular Weight : 307.77 g/mol
  • IUPAC Name : this compound

The presence of a chloro group and a methylthio moiety suggests potential interactions with biological targets, which may contribute to its activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including those similar to the compound . For instance, derivatives of 5-chloro-2-(methylthio)pyrimidine have demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundStaphylococcus aureusTBD

Note: TBD indicates that specific MIC data for the compound is not yet available in literature.

Anti-inflammatory Effects

Research has also indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. The mechanism often involves modulation of signaling pathways associated with inflammation.

Case Study: Inhibition of Cytokines

In a study involving human endothelial cells, a related compound was shown to significantly reduce the secretion of IL-6 and IL-8 upon treatment. The results suggested that the compound could potentially serve as an anti-inflammatory agent in conditions characterized by excessive cytokine release.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis.
  • Cytokine Modulation : It may alter the expression of genes involved in inflammatory responses.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication processes in bacterial cells.

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